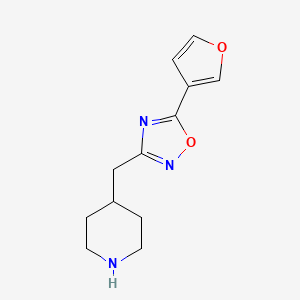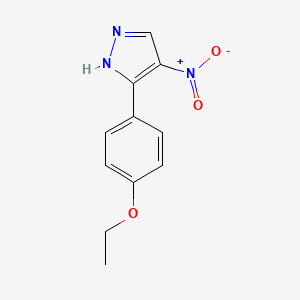
5-((2,3-Dimethylphenoxy)methyl)furan-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-((2,3-Dimethylphenoxy)methyl)furan-2-carbaldehyde is a heterocyclic compound with the molecular formula C14H14O3. It is a furan derivative, characterized by the presence of a furan ring substituted with a 2,3-dimethylphenoxy methyl group and an aldehyde group at the 2-position. This compound is primarily used as a building block in organic synthesis and has various applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((2,3-Dimethylphenoxy)methyl)furan-2-carbaldehyde can be achieved through multi-component condensation reactions. One common method involves the condensation of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde with pyruvic acid and different aromatic amines in acetic acid. This reaction is typically carried out under reflux conditions, resulting in good to high yields .
Industrial Production Methods
Industrial production of this compound often involves bulk custom synthesis, where the compound is synthesized in large quantities using optimized reaction conditions to ensure high purity and yield. Companies like ChemScene and Amadis provide bulk manufacturing and sourcing services for this compound .
Chemical Reactions Analysis
Types of Reactions
5-((2,3-Dimethylphenoxy)methyl)furan-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or chlorine (Cl2) under acidic conditions.
Major Products
Oxidation: Formation of 5-((2,3-Dimethylphenoxy)methyl)furan-2-carboxylic acid.
Reduction: Formation of 5-((2,3-Dimethylphenoxy)methyl)furan-2-methanol.
Substitution: Formation of halogenated derivatives of the furan ring
Scientific Research Applications
5-((2,3-Dimethylphenoxy)methyl)furan-2-carbaldehyde has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of various industrial products
Mechanism of Action
The mechanism of action of 5-((2,3-Dimethylphenoxy)methyl)furan-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to its biological effects. Molecular docking studies have shown that it can bind to the active sites of target proteins, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
2,5-Furandicarboxylic acid: A furan derivative with two carboxylic acid groups, used in the production of bio-based polymers.
Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate: A furan derivative with a nitrophenyl group, used in various chemical syntheses.
Uniqueness
5-((2,3-Dimethylphenoxy)methyl)furan-2-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a furan ring with a 2,3-dimethylphenoxy methyl group and an aldehyde group makes it a versatile building block in organic synthesis and a valuable compound in scientific research .
Properties
Molecular Formula |
C14H14O3 |
|---|---|
Molecular Weight |
230.26 g/mol |
IUPAC Name |
5-[(2,3-dimethylphenoxy)methyl]furan-2-carbaldehyde |
InChI |
InChI=1S/C14H14O3/c1-10-4-3-5-14(11(10)2)16-9-13-7-6-12(8-15)17-13/h3-8H,9H2,1-2H3 |
InChI Key |
WAGLHXVGMZVDND-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)OCC2=CC=C(O2)C=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![tert-Butyl 3,4,9,9a-tetrahydropyrazino[2,1-c][1,4]oxazine-8(1H)-carboxylate](/img/structure/B11788875.png)











